molecular formula C13H16O2 B1238883 Phenethyl tiglate CAS No. 55719-85-2

Phenethyl tiglate

Cat. No.: B1238883
CAS No.: 55719-85-2
M. Wt: 204.26 g/mol
InChI Key: KVMWYGAYARXPOL-JYOAFUTRSA-N
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Scientific Research Applications

Phenethyl tiglate has several scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Phenethyl tiglate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with esterase enzymes, which catalyze the hydrolysis of ester bonds in this compound, leading to the formation of phenethyl alcohol and tiglic acid . These interactions are crucial for the compound’s metabolism and its subsequent effects on cellular functions.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of protein kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to esterase enzymes, leading to the hydrolysis of its ester bond and the release of phenethyl alcohol and tiglic acid . This reaction can result in the inhibition or activation of various enzymes, thereby influencing cellular processes. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, such as enhancing cell signaling and promoting cell growth . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . These threshold effects are important considerations for the potential therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by esterase enzymes, which hydrolyze the ester bond to produce phenethyl alcohol and tiglic acid . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH and FADH2 is also crucial for its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments . The transport and distribution of this compound are essential for its biological activity and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is important for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a crucial role in determining the biological activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl tiglate can be synthesized through the esterification of tiglic acid with phenethyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of tiglic acid and phenethyl alcohol into a reactor, where they are mixed with the acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Phenethyl tiglate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of phenethyl tiglate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. This antimicrobial activity is attributed to its ability to interfere with essential cellular processes in bacteria and fungi. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Phenethyl tiglate can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its specific combination of a green, rose-like odor and its potential antimicrobial properties, making it valuable in both the fragrance industry and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "Phenethyl tiglate can be synthesized using a multi-step process starting from readily available starting materials.", "Starting Materials": [ "Phenol", "Benzyl bromide", "Ethyl acetoacetate", "Sodium ethoxide", "Tiglic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of benzyl phenyl ether\n- Phenol is reacted with benzyl bromide in the presence of sodium ethoxide to form benzyl phenyl ether.", "Step 2: Synthesis of ethyl benzyl phenyl ether\n- Ethyl acetoacetate is reacted with benzyl phenyl ether in the presence of sodium ethoxide to form ethyl benzyl phenyl ether.", "Step 3: Synthesis of ethyl benzyl phenyl tiglate\n- Ethyl benzyl phenyl ether is reacted with tiglic acid in the presence of sodium hydroxide to form ethyl benzyl phenyl tiglate.", "Step 4: Synthesis of phenethyl tiglate\n- Ethyl benzyl phenyl tiglate is treated with hydrochloric acid to remove the benzyl protecting group, followed by neutralization with sodium hydroxide. The resulting mixture is extracted with ether, dried over anhydrous magnesium sulfate, and evaporated to yield phenethyl tiglate as a colorless oil." ] }

CAS No.

55719-85-2

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-phenylethyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C13H16O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3/b11-3-

InChI Key

KVMWYGAYARXPOL-JYOAFUTRSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OCCC1=CC=CC=C1

SMILES

CC=C(C)C(=O)OCCC1=CC=CC=C1

Canonical SMILES

CC=C(C)C(=O)OCCC1=CC=CC=C1

boiling_point

139.00 to 140.00 °C. @ 7.00 mm Hg

density

1.148-1.159

55719-85-2

physical_description

Colourless viscous liquid;  very pleasant, warm herbaceous, deep-rosy, dry leafy-green odou

solubility

slightly

Synonyms

phenethyl tiglate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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